molecular formula C14H23N3O B2602129 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1706415-21-5

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2602129
CAS No.: 1706415-21-5
M. Wt: 249.358
InChI Key: QGAQUZNWPMTOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a piperidine ring, and a dimethylpropanone moiety, making it a versatile molecule for various applications.

Chemical Reactions Analysis

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

    1-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one: This compound lacks the methyl group on the pyrazole ring, which may affect its binding affinity and biological activity.

    1-(4-(1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylbutan-1-one: The additional carbon in the butanone moiety can influence the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAQUZNWPMTOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.